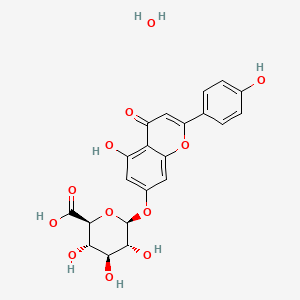

Apigenin 7-O-Glucuronide (hydrate)

Description

Contextualization within the Flavonoid Glycoside Subclass

Apigenin (B1666066) 7-O-glucuronide belongs to the flavonoid-7-O-glucuronides class of organic compounds. hmdb.ca Flavonoids themselves are a diverse group of polyphenolic compounds widely distributed in the plant kingdom and are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, anthocyanidins, and flavanols. nih.govnih.gov Apigenin is a member of the flavone (B191248) subclass. nih.govbohrium.com

The defining feature of Apigenin 7-O-glucuronide is the attachment of a glucuronic acid molecule to the apigenin backbone at the 7-position. ontosight.ai This process, known as glucuronidation, is a common metabolic modification of flavonoids in both plants and animals. nih.gov The addition of the glucuronic acid moiety significantly impacts the compound's properties, such as its solubility and how it is processed in biological systems. ontosight.ai

Research Significance in Phytochemistry and Bioactive Natural Products

The study of Apigenin 7-O-glucuronide is a key area of interest in phytochemistry, the branch of chemistry focused on plant-derived chemicals. Researchers are actively isolating and identifying this compound from various plant sources. For instance, it has been identified as a major flavonoid in milk thistle and has been isolated from the fruit husks of Juglans sigillata and the aerial parts of Urera aurantiaca. selleckchem.comnih.govnih.gov The presence of Apigenin 7-O-glucuronide has also been noted in Agrimonia pilosa and Manilkara zapota. researchgate.netresearchgate.net

The significance of Apigenin 7-O-glucuronide extends into the field of bioactive natural products due to its diverse biological activities. A significant body of research has focused on its anti-inflammatory properties. ontosight.airesearchgate.net Studies have shown that it can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in laboratory settings. nih.govnih.gov

Furthermore, research has explored its potential in other areas. For example, it has been shown to inhibit various matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. echemi.com It has also demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), and aldose reductase. nih.gov These findings underscore the compound's potential as a subject for further scientific investigation into its mechanisms of action and potential applications.

Table 1: Chemical and Physical Properties of Apigenin 7-O-Glucuronide

| Property | Value | Source |

| Molecular Formula | C21H18O11 | echemi.comnih.gov |

| Molecular Weight | 446.36 g/mol | hmdb.casigmaaldrich.com |

| IUPAC Name | 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | nih.gov |

| Synonyms | Apigenin 7-O-β-D-glucuronide, Apigenin-7-glucuronide, Scutellarin A | ontosight.aiechemi.com |

| CAS Number | 29741-09-1 | echemi.comsigmaaldrich.com |

Table 2: Investigated Biological Activities of Apigenin 7-O-Glucuronide

| Biological Activity | Findings | Source(s) |

| Anti-inflammatory | Inhibits the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. | nih.govnih.gov |

| Enzyme Inhibition | Inhibits matrix metalloproteinases (MMP-3, MMP-8, MMP-9, MMP-13), protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), and aldose reductase. | echemi.com |

| Antioxidant | Possesses antioxidant properties. | ontosight.ainih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H20O12 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C21H18O11.H2O/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29;/h1-7,16-19,21-23,25-27H,(H,28,29);1H2/t16-,17-,18+,19-,21+;/m0./s1 |

InChI Key |

XODLIZARORJIDL-ZSESPEEFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O.O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O.O |

Origin of Product |

United States |

Phytochemical Distribution and Biosynthetic Pathways of Apigenin 7 O Glucuronide

Botanical Occurrence and Chemotaxonomic Implications

The presence of Apigenin (B1666066) 7-O-glucuronide and its derivatives has been documented in a diverse range of plant species, often with implications for chemotaxonomy, the classification of plants based on their chemical constituents.

Research has led to the isolation and identification of Apigenin 7-O-glucuronide from various plants. A methyl ester derivative, apigenin-7-O-β-D-glucuronide methyl ester, has been identified in the leaves of Manilkara zapota, a large evergreen tree. africaresearchconnects.comresearchgate.netimpactfactor.orgamanote.comresearchgate.net The compound has also been isolated from the fruit husks of Juglans sigillata, commonly known as the iron walnut. nih.gov

In the plant Urera aurantiaca, an Argentinean medicinal species, Apigenin 7-O-glucuronide has been identified as a major component of its aerial parts. nih.govresearchgate.net Furthermore, it is a known constituent of Erigeron breviscapus, where it is found as part of the flavonoid extract known as Breviscapine. researchgate.net While the related compound apigenin-7-O-glucoside is well-documented in German chamomile (Matricaria recutita L.), the presence of Apigenin 7-O-glucuronide itself is less commonly reported in this species. researchgate.netcabidigitallibrary.orgresearchgate.netnih.gov Similarly, studies on Cirsium japonicum DC. have identified other apigenin glycosides, but specific confirmation of Apigenin 7-O-glucuronide is not extensively documented. mdpi.com

Table 1: Documented Botanical Sources of Apigenin 7-O-Glucuronide

| Plant Species | Common Name | Family | Part of Plant | Specific Compound Identified |

| Manilkara zapota | Sapodilla, Chiku | Sapotaceae | Leaves | Apigenin-7-O-β-D-glucuronide methyl ester africaresearchconnects.comresearchgate.net |

| Juglans sigillata | Iron Walnut | Juglandaceae | Fruit Husks | Apigenin-7-O-β-D-glucuronide nih.gov |

| Urera aurantiaca | N/A | Urticaceae | Aerial Parts | Apigenin-7-glucuronide nih.govresearchgate.net |

| Erigeron breviscapus | N/A | Asteraceae | Whole Plant | Apigenin-7-O-glucuronide (component of Breviscapine) researchgate.net |

| Ixeris sonchifolia | N/A | Asteraceae | N/A | Apigenin 7-O-glucuronide |

The concentration and presence of Apigenin 7-O-glucuronide can vary significantly between different parts of a plant. For instance, in Manilkara zapota, it is specifically isolated from the leaves, often using an ethyl acetate (B1210297) extract. africaresearchconnects.comimpactfactor.org In Juglans sigillata, the compound is found in the fruit husks. nih.gov For Urera aurantiaca, the aerial parts of the plant are the source, with methanol (B129727) being used for extraction. nih.govresearchgate.net This differential distribution within the plant tissues suggests specific physiological roles and biosynthetic regulation.

Enzymatic Glucuronidation Pathways and Precursor Biotransformation

The formation of Apigenin 7-O-glucuronide is a sophisticated biochemical process involving specific enzymes and precursor molecules. This biotransformation is a key step in flavonoid metabolism within the plant.

The biosynthesis of Apigenin 7-O-glucuronide is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govoup.com These enzymes facilitate the transfer of a glucuronic acid moiety from an activated sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a flavonoid acceptor molecule. nih.govnih.gov This process, known as glucuronidation, is a common modification of flavonoids and other secondary metabolites in both plants and animals. nih.gov In plants, specific UGTs have been identified that are responsible for flavonoid glucuronidation. For example, UGT84F9 from the model legume Medicago truncatula has been shown to be essential for the formation of flavonoid glucuronides in planta. nih.gov Similarly, UGTs from the UGT88 family in Lamiales plants have been characterized as flavonoid 7-O-glucuronosyltransferases. nih.gov

The direct precursor for the biosynthesis of Apigenin 7-O-glucuronide is the flavone (B191248) apigenin. jst.go.jpnih.gov Apigenin itself is synthesized through the phenylpropanoid pathway. wikipedia.org The UGT enzymes exhibit a high degree of regioselectivity, meaning they attach the glucuronic acid to a specific hydroxyl group on the apigenin molecule. In the case of Apigenin 7-O-glucuronide, the attachment occurs at the 7-hydroxyl (7-OH) position of the A-ring. jst.go.jp This regioselectivity is determined by the specific structure of the enzyme's active site, which orients the apigenin substrate in a way that favors conjugation at the 7-position. nih.gov While apigenin possesses other hydroxyl groups at the 5 and 4' positions, different UGT isoforms show distinct preferences. For instance, in humans, the UGT1A1 and UGT1A9 isoforms are major enzymes catalyzing glucuronidation at the C7 position of apigenin. jst.go.jp

Table 2: Key Enzymes and Substrates in Apigenin 7-O-Glucuronide Biosynthesis

| Component | Name/Type | Role |

| Precursor Substrate | Apigenin | The foundational flavone molecule that undergoes glucuronidation. nih.gov |

| Sugar Donor | Uridine Diphosphate Glucuronic Acid (UDPGA) | Provides the glucuronic acid moiety for conjugation. nih.gov |

| Enzyme Family | UDP-glucuronosyltransferases (UGTs) | Catalyzes the transfer of glucuronic acid to apigenin. nih.govoup.com |

| Key Feature | Regioselectivity | The enzyme specifically targets the 7-hydroxyl group of apigenin. jst.go.jpnih.gov |

Ecological Roles and Evolutionary Considerations of Apigenin 7-O-Glucuronide

The widespread presence of flavonoids and their derivatives in plants points to significant evolutionary advantages. Flavonoids, in general, serve a multitude of ecological functions, including acting as pigments to attract pollinators, providing protection against ultraviolet-B (UV-B) radiation, functioning as signaling molecules in plant-microbe interactions, and serving as defense compounds (phytoalexins) against herbivores and pathogens. frontiersin.org

Advanced Methodologies for Characterization and Quantification of Apigenin 7 O Glucuronide

High-Resolution Mass Spectrometry-Based Approaches for Structural Elucidation and Profiling

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the structural elucidation and profiling of Apigenin (B1666066) 7-O-Glucuronide. Its high sensitivity and accuracy make it an indispensable tool for identifying and characterizing this flavonoid glycoside in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Fragmentation Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and fragmentation analysis of Apigenin 7-O-Glucuronide. acs.orgnih.govsemanticscholar.orgpreprints.orgsemanticscholar.org In this method, the compound is first separated from other components in a sample by liquid chromatography and then introduced into the mass spectrometer for ionization and analysis.

Typically, electrospray ionization (ESI) is used, which can be operated in both positive and negative ion modes to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. sci-hub.se For Apigenin 7-O-Glucuronide, the protonated molecule is observed at an m/z (mass-to-charge ratio) of 447. acs.org

Subsequent fragmentation of this precursor ion in the mass spectrometer provides valuable structural information. A characteristic loss of a glucuronide moiety (176 Da) is consistently observed, resulting in a prominent product ion at m/z 271, which corresponds to the apigenin aglycone. acs.orgsci-hub.se Further fragmentation of the apigenin aglycone can also occur. This fragmentation pattern serves as a unique fingerprint for the identification of Apigenin 7-O-Glucuronide. researchgate.net

Table 1: LC-MS/MS Fragmentation Data for Apigenin 7-O-Glucuronide

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Corresponding Fragment |

| 447 | 271 | 176 | Apigenin aglycone |

| 447 | 253 | 194 (176 + 18) | Apigenin aglycone - H₂O |

This table summarizes the characteristic fragmentation pattern of Apigenin 7-O-Glucuronide observed in LC-MS/MS analysis in positive ion mode. acs.org

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) for Accurate Mass Measurement

For unambiguous identification, Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is employed to obtain accurate mass measurements of both the precursor and product ions. researchgate.net Q-TOF/MS provides high-resolution mass data, typically with a mass error of less than 5 ppm, which allows for the determination of the elemental composition of the ions. nih.govacs.org

For instance, the theoretical exact mass of the protonated Apigenin 7-O-Glucuronide ([C₂₁H₁₉O₁₁]⁺) is 447.0927. preprints.org High-resolution Q-TOF/MS can measure this mass with high accuracy, confirming the molecular formula and distinguishing it from other isobaric compounds. acs.orgacs.org This level of accuracy is crucial for the confident identification of Apigenin 7-O-Glucuronide in complex biological or plant extracts. sci-hub.sesemanticscholar.org

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

While mass spectrometry provides valuable information on the molecular weight and fragmentation of Apigenin 7-O-Glucuronide, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for its complete structural confirmation and stereochemical assignment. nih.govsemanticscholar.orgresearchgate.net

¹H-NMR and ¹³C-NMR Spectroscopy

¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are fundamental techniques for elucidating the structure of Apigenin 7-O-Glucuronide. nih.govsemanticscholar.org ¹H-NMR provides information about the number, environment, and connectivity of protons in the molecule, while ¹³C-NMR provides similar information for the carbon atoms.

The ¹H-NMR spectrum of Apigenin 7-O-Glucuronide shows characteristic signals for the aromatic protons of the apigenin backbone and the protons of the glucuronic acid moiety. Similarly, the ¹³C-NMR spectrum displays distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbon (C-4) of the flavone (B191248) ring and the carbons of the sugar unit. The chemical shifts of these signals are compared with literature data for confirmation. semanticscholar.org

Table 2: ¹H-NMR and ¹³C-NMR Data for Apigenin 7-O-Glucuronide

| Position | ¹³C-NMR (δc, ppm) | ¹H-NMR (δH, ppm, J in Hz) |

| 2 | 164.41 | |

| 3 | 102.64 | 6.40 (s) |

| 4 | 181.92 | |

| 5 | 162.51 | |

| 6 | 99.61 | 6.40 (d, J=2.0) |

| 7 | 163.03 | |

| 8 | 94.65 | 6.77 (d, J=4.2) |

| 9 | 156.94 | |

| 10 | 105.26 | |

| 1' | 120.16 | |

| 2'/6' | 128.44 | 7.85 (d, J=8.9) |

| 3'/5' | 116.16 | 6.88 (d, J=8.9) |

| 4' | 161.0 | |

| 1'' | 102.64 | 5.05 (d, J=6.6) |

| 2'' | 72.95 | |

| 3'' | 73.75 | |

| 4'' | 71.98 | |

| 5'' | 76.48 | |

| 6'' | 172.45 |

This table presents typical ¹H-NMR and ¹³C-NMR chemical shifts for Apigenin 7-O-Glucuronide in DMSO-d₆.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structure and establish the connectivity between different parts of the molecule, advanced 2D-NMR techniques are utilized. nih.govsemanticscholar.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the spin systems within the apigenin and glucuronic acid moieties. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows long-range correlations between protons and carbons (typically over two or three bonds). The HMBC spectrum is instrumental in confirming the attachment point of the glucuronic acid moiety to the apigenin backbone. A key correlation is observed between the anomeric proton of the glucuronic acid (H-1'') and the C-7 carbon of the apigenin ring, confirming the 7-O-glycosidic linkage. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity and quantifying the amount of Apigenin 7-O-Glucuronide in various samples. nih.govsemanticscholar.orgsemanticscholar.orgacs.orgthieme-connect.desemanticscholar.orgresearchgate.net These techniques offer high resolution, sensitivity, and reproducibility.

For analysis, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is usually performed using a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with different polarities.

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at its maximum wavelength (λmax), typically around 334 nm for Apigenin 7-O-Glucuronide. kahaku.go.jp For quantification, a calibration curve is constructed using a certified reference standard of Apigenin 7-O-Glucuronide. researchgate.net The concentration in an unknown sample is then determined by comparing its peak area to the calibration curve.

UPLC systems, which use smaller particle size columns and higher pressures, offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. researchgate.netrsc.org Both HPLC and UPLC methods must be validated to ensure their accuracy, precision, linearity, and robustness for reliable purity assessment and quantification of Apigenin 7-O-Glucuronide.

Analytical HPLC and UPLC Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and validation of Apigenin 7-O-glucuronide in diverse matrices. mdpi.comnih.govscilit.comdongguk.eduresearchgate.net These methods are often coupled with Diode Array Detection (DAD) for accurate analysis. researchgate.net

A key aspect of method development involves a robust validation process to ensure the reliability of the results. mdpi.comnih.govscilit.comdongguk.eduresearchgate.net This process typically includes assessments of linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. For instance, in a validated HPLC-DAD method for a topical cream containing Agrimonia pilosa extract, the linearity of the calibration curve for Apigenin 7-O-glucuronide was confirmed with a coefficient of determination (R²) greater than 0.995. The LOD and LOQ were determined to be 0.288 µg/mL and 0.873 µg/mL, respectively, demonstrating the method's sensitivity for detecting low concentrations. mdpi.com

The choice of sample preparation is also a critical step. For complex matrices like creams, liquid-liquid extraction (LLE) has proven to be an effective and straightforward pretreatment method. mdpi.comnih.govscilit.comdongguk.eduresearchgate.net Dichloromethane, in particular, has been shown to be a suitable solvent for selectively extracting Apigenin 7-O-glucuronide. mdpi.com

UPLC, an evolution of HPLC, offers enhanced resolution and sensitivity with shorter analysis times. A UPLC-MS/MS method was developed for the simultaneous determination of apigenin and its metabolite, Apigenin 7-O-glucuronide, showcasing the advanced capabilities of this technique for pharmacokinetic studies. researchgate.net

Table 1: HPLC and UPLC Method Parameters for Apigenin 7-O-Glucuronide Analysis

| Parameter | HPLC-DAD | UPLC-MS/MS |

| Application | Quantification in topical cream | Pharmacokinetic studies |

| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation |

| Linearity (R²) | > 0.995 | > 0.995 |

| LOD | 0.288 µg/mL | - |

| LOQ | 0.873 µg/mL | 0.5 ng/mL |

Preparative HPLC for Purification from Complex Matrices

For the isolation of pure Apigenin 7-O-glucuronide from intricate mixtures like plant extracts, preparative HPLC is the method of choice. This technique allows for the purification of larger quantities of the compound for further research and development.

A study on Chrysanthemum morifolium tea demonstrated the successful use of preparative HPLC to purify Apigenin 7-O-glucoside, a closely related compound. nih.govresearchgate.net This process yielded a high-purity compound that was subsequently confirmed by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS). nih.govresearchgate.net The principles of this method are directly applicable to the purification of Apigenin 7-O-glucuronide from similar botanical sources.

Other Chromatographic and Spectrophotometric Techniques

Thin Layer Chromatography (TLC) serves as a valuable preliminary tool for the fractionation and screening of Apigenin 7-O-glucuronide in plant extracts. researchgate.netjmp.irnih.gov It is a simple, rapid, and cost-effective method for identifying the presence of the target compound and guiding further purification efforts. researchgate.net For instance, in the analysis of Manilkara zapota leaves, TLC was used to analyze fractions and identify those containing the compound of interest, which was later confirmed to be an apigenin derivative. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy provides crucial information about the functional groups present in a molecule, aiding in the structural elucidation of Apigenin 7-O-glucuronide. The FT-IR spectrum of a related compound, apigenin, reveals characteristic absorption bands. researchgate.net These include a broad band around 3420 cm⁻¹ due to the hydroxyl (-OH) groups, a sharp peak around 1650 cm⁻¹ corresponding to the carbonyl (C=O) group of the flavonoid backbone, and various other bands in the fingerprint region that are typical of flavonoids. researchgate.netresearchgate.net These spectral features are instrumental in confirming the identity of the isolated compound. researchgate.netnih.gov

Integrated Analytical Platforms (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis

The analysis of Apigenin 7-O-glucuronide in complex biological and botanical matrices often necessitates the use of integrated or hyphenated analytical platforms. These powerful techniques combine the separation capabilities of liquid chromatography with the detailed structural information provided by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for the quantification of flavonoid glucuronides in biological samples like bile and blood. nih.gov A robust LC-MS/MS method was developed for the direct measurement of wogonoside, baicalin, and Apigenin 7-O-glucuronide, demonstrating its successful application in a portal vein infusion study in rats. nih.gov The mass spectrometer, often a triple quadrupole, allows for precise identification and quantification through multiple reaction monitoring (MRM). nih.gov

Furthermore, LC-MS/MS has been instrumental in the metabolic profiling of plant extracts. In a study of Leontodon hispidulus, Quadrupole Time-of-Flight LC-MS (LC-qToF-MS) was used for the tentative identification of 36 phenolic compounds, including apigenin glycosides. nih.gov Similarly, Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) has been employed to assess the metabolic profiles in the florets of Carthamus species, identifying Apigenin 7-O-β-D-glucuronide. rahtiapp.fi

The combination of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, along with LC-MS, provides an even more comprehensive analysis. This integrated approach was used to identify Apigenin-7-O-β-D-glucuronide methyl ester from Manilkara zapota leaves, showcasing the power of combining these techniques for unambiguous structure elucidation. researchgate.net

Pharmacokinetic and Metabolic Fate of Apigenin 7 O Glucuronide: Pre Clinical and in Vitro Investigations

Enteric Microbial Metabolism: Glucuronidase Activity and Aglycone Liberation

The gastrointestinal tract serves as a crucial site for the initial transformation of Apigenin (B1666066) 7-O-glucuronide. Enteric microbial metabolism, specifically the action of β-glucuronidase enzymes, plays a pivotal role in its fate. nih.govnih.gov These enzymes, produced by various gut bacteria, are capable of hydrolyzing the glucuronide moiety from Apigenin 7-O-glucuronide, thereby liberating the parent aglycone, apigenin. nih.gov

In vitro studies have demonstrated this process by incubating Apigenin 7-O-glucuronide with fecal suspensions, which resulted in the formation of apigenin. nih.gov Specific gut bacteria, such as Eubacterium ramulus and Bacteroides distasonis, have been identified as possessing the enzymatic machinery to carry out this deglycosylation. nih.gov This liberation of apigenin is a critical step, as the aglycone is more readily absorbed across the intestinal wall compared to its glucuronidated form. caldic.com The activity of β-glucuronidase is influenced by the local microenvironment, with acidic conditions promoting its enzymatic function. nih.gov

Mammalian Xenobiotic Metabolism: Hepatic and Extrahepatic Biotransformations (Focus on non-human enzyme systems)

Once absorbed, Apigenin 7-O-glucuronide and the liberated apigenin undergo extensive metabolism, primarily in the intestine and liver. elsevierpure.com Pre-clinical studies in rats have shown that both the intestine and liver are significant sites for the biotransformation of these compounds. elsevierpure.com

Phase II Conjugation Reactions: Glucuronidation and Sulfation

The primary metabolic pathway for apigenin and its metabolites is Phase II conjugation, which involves the attachment of polar molecules to enhance water solubility and facilitate excretion. researchgate.netdrughunter.com The two main conjugation reactions are glucuronidation and sulfation. caldic.comresearchgate.net

Glucuronidation , mediated by UDP-glucuronosyltransferases (UGTs), is the predominant pathway. researchgate.netnih.gov In rat liver and intestinal microsomes, apigenin is converted to various glucuronide conjugates, with Apigenin 7-O-glucuronide being a major product. elsevierpure.comjst.go.jp Studies using rat liver S9 fractions have shown that apigenin is efficiently glucuronidated. researchgate.net

Sulfation , catalyzed by sulfotransferases (SULTs), is another key Phase II reaction. caldic.comresearchgate.net While glucuronidation is generally the more dominant pathway for apigenin, sulfation also contributes to its metabolism, leading to the formation of sulfate (B86663) conjugates. researchgate.net In rats, after oral administration of apigenin, both glucuronidated and sulfated metabolites are detected in the plasma. caldic.com

Comparative Metabolism with Apigenin Aglycone

When comparing the metabolism of Apigenin 7-O-glucuronide to its parent aglycone, apigenin, it's evident that both undergo similar metabolic fates, primarily through Phase II conjugation. elsevierpure.com However, the initial form of the compound influences its absorption and subsequent metabolic handling.

Apigenin itself has low oral bioavailability, partly due to extensive first-pass metabolism in the intestine and liver, where it is rapidly converted to glucuronide and sulfate conjugates. elsevierpure.com Conversely, oral administration of Apigenin 7-O-glucuronide can lead to higher systemic exposure to apigenin. elsevierpure.com This is because the glucuronide can be hydrolyzed back to apigenin by gut microbiota, and the released aglycone is then absorbed and undergoes metabolism. nih.gov

In rat models, it has been observed that the systemic exposure to apigenin is significantly higher after oral administration of Apigenin 7-O-glucuronide compared to the oral administration of apigenin itself. elsevierpure.com This suggests that Apigenin 7-O-glucuronide may act as a prodrug, enhancing the delivery of the active aglycone. elsevierpure.com

Cellular Uptake and Efflux Mechanisms (Investigated in cell lines)

The transport of Apigenin 7-O-glucuronide and apigenin across cellular membranes is a critical determinant of their bioavailability and intracellular concentrations. Studies using cell lines, such as Caco-2 and HepG2, have provided insights into these mechanisms. caldic.com

Caco-2 cells, which serve as a model for the intestinal barrier, have been used to study the permeability of apigenin and its glucosides. caldic.com These studies have shown that apigenin has a higher permeability across Caco-2 cell monolayers compared to its glycosides. caldic.com Once inside the cells, both apigenin and Apigenin 7-O-glucuronide are subject to efflux transporters, which can pump the compounds back into the intestinal lumen, limiting their net absorption. researchgate.net

In HepG2 cells, a human liver cancer cell line, the metabolism of apigenin via glucuronidation and sulfation has been observed. caldic.com The resulting conjugates are then substrates for efflux transporters that mediate their excretion from the hepatocytes. researchgate.net

Systemic Distribution and Excretion Dynamics (Pre-clinical animal models)

Following absorption and metabolism, Apigenin 7-O-glucuronide and its related metabolites are distributed throughout the body and eventually excreted. Pre-clinical studies in animal models, primarily rats, have been instrumental in characterizing these dynamics. elsevierpure.comresearchgate.net

After oral administration, apigenin and its metabolites are found in various tissues, with the highest concentrations typically observed in the liver and intestinal mucosa. nih.govresearchgate.net In rats, after a single oral dose of apigenin, the compound is mainly distributed to the liver. researchgate.net

Excretion occurs through both urine and feces. caldic.comresearchgate.net In rats, a significant portion of orally administered apigenin is excreted in the urine, with a smaller amount found in the feces. caldic.com The primary forms excreted are the glucuronide and sulfate conjugates. researchgate.netresearchgate.net The relative contribution of urinary and fecal excretion can be influenced by factors such as the dose and the specific form of apigenin administered. caldic.com For instance, after oral administration of a chrysanthemum extract containing apigenin-7-O-β-D-glucoside to rats, a considerable amount was excreted in both urine and feces over 72 hours. caldic.com

Table 1: Key Pharmacokinetic and Metabolic Processes of Apigenin 7-O-Glucuronide

| Process | Key Findings | Relevant Models/Systems |

|---|---|---|

| Enteric Microbial Metabolism | Hydrolysis of the glucuronide moiety by microbial β-glucuronidase, liberating apigenin. nih.gov | In vitro fecal incubations, specific gut bacteria cultures (Eubacterium ramulus, Bacteroides distasonis). nih.gov |

| Hepatic and Extrahepatic Biotransformation | Extensive Phase II metabolism (glucuronidation and sulfation) in the intestine and liver. elsevierpure.comresearchgate.net | Rat liver and intestinal S9 fractions, isolated perfused rat liver. elsevierpure.comresearchgate.net |

| Phase II Conjugation | Glucuronidation is the major pathway, with sulfation also playing a role. caldic.comresearchgate.net | Rat liver and intestinal microsomes. jst.go.jp |

| Comparative Metabolism | Apigenin 7-O-glucuronide can act as a prodrug, leading to higher systemic apigenin exposure than oral apigenin. elsevierpure.com | In vivo rat models. elsevierpure.com |

| Cellular Uptake and Efflux | Apigenin shows higher permeability than its glycosides; both are subject to efflux transporters. caldic.com | Caco-2 and HepG2 cell lines. caldic.com |

| Systemic Distribution | Highest concentrations found in the liver and intestinal mucosa. nih.govresearchgate.net | In vivo rat models. researchgate.net |

| Excretion | Excreted in urine and feces primarily as glucuronide and sulfate conjugates. caldic.comresearchgate.net | In vivo rat models. caldic.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Apigenin |

| Apigenin 7-O-Glucuronide |

| Apigenin-7-O-β-D-glucoside |

| Apigenin sulfate |

| Luteolin |

| Naringenin |

| Eriodictyol |

| Phloretin |

| 3-(3,4-dihydroxyphenyl)propionic acid |

| 3-(4-hydroxyphenyl)propionic acid |

| 3-(3-hydroxyphenyl)propionic acid |

Elucidation of Molecular and Cellular Mechanisms of Apigenin 7 O Glucuronide Action

Receptor Binding and Enzyme Inhibition Kinetics

Apigenin (B1666066) 7-O-glucuronide demonstrates notable inhibitory activity against a range of enzymes, playing a crucial role in various physiological and pathological processes. Its efficacy as an inhibitor is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.

The compound has been shown to inhibit several matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. Specifically, it inhibits MMP-3, MMP-8, and MMP-9 with IC50 values of 12.87, 22.39, and 17.52 μM, respectively. medchemexpress.comtargetmol.commedchemexpress.comimmunomart.commedchemexpress.comchemfaces.com Its most potent inhibitory action is observed against MMP-13, with a significantly lower IC50 value of 0.27 μM. medchemexpress.comtargetmol.commedchemexpress.comimmunomart.commedchemexpress.comchemfaces.com The inhibition of MMPs is a key mechanism in modulating tissue remodeling and has implications for conditions such as cancer and arthritis. chemfaces.comnih.gov

Furthermore, Apigenin 7-O-glucuronide is an effective inhibitor of other critical enzymes. It inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 7.14 μM, an enzyme implicated in metabolic regulation. Its inhibitory action extends to acetylcholinesterase (AChE), an enzyme central to neurotransmission, with an IC50 of 62.96 μM. Additionally, it demonstrates potent inhibition of aldose reductase, an enzyme in the polyol pathway linked to diabetic complications, with reported IC50 values of 1.16 μM and 107.1 µM in different studies. nih.govnih.gov

| Enzyme | IC50 (μM) |

| Matrix Metalloproteinase-3 (MMP-3) | 12.87 medchemexpress.com |

| Matrix Metalloproteinase-8 (MMP-8) | 22.39 medchemexpress.com |

| Matrix Metalloproteinase-9 (MMP-9) | 17.52 medchemexpress.com |

| Matrix Metalloproteinase-13 (MMP-13) | 0.27 medchemexpress.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.14 |

| Acetylcholinesterase (AChE) | 62.96 |

| Aldose Reductase | 1.16 nih.gov |

Modulation of Intracellular Signal Transduction Cascades

Apigenin 7-O-glucuronide exerts significant influence over key intracellular signaling pathways that regulate cellular responses to external stimuli, including inflammation and stress.

A primary target of this compound is the mitogen-activated protein kinase (MAPK) pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Apigenin 7-O-glucuronide has been shown to inhibit the phosphorylation of both p38 MAPK and extracellular signal-regulated kinase (ERK). targetmol.comnih.govrsc.org This inhibition of MAPK signaling is a critical step in its anti-inflammatory mechanism.

The compound also modulates the activity of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which are pivotal in the expression of pro-inflammatory genes. rsc.org By inhibiting the MAPK pathway, Apigenin 7-O-glucuronide decreases the translocation of the AP-1 subunit c-Jun into the nucleus, thereby reducing AP-1-mediated gene transcription. targetmol.comnih.govrsc.org This action effectively dampens the inflammatory response at the molecular level.

Transcriptional Regulation and Epigenetic Modifications

The anti-inflammatory effects of Apigenin 7-O-glucuronide are further underscored by its ability to regulate the expression of key pro-inflammatory genes. In LPS-stimulated macrophages, the compound has been demonstrated to suppress the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. targetmol.comnih.gov

By downregulating the transcription of these genes, Apigenin 7-O-glucuronide effectively reduces the production of their corresponding inflammatory mediators: nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and TNF-α. targetmol.comnih.gov This transcriptional control is a direct consequence of its modulation of upstream signaling pathways, namely the MAPK and AP-1 pathways.

Anti-oxidative Mechanisms: Reactive Oxygen Species Scavenging and Antioxidant Enzyme Induction

Apigenin 7-O-glucuronide exhibits significant anti-oxidative properties at the cellular and molecular level. chemfaces.comnih.govresearchgate.netresearchgate.net While direct reactive oxygen species (ROS) scavenging activity is a characteristic of many flavonoids, a key mechanism for this compound appears to be the induction of endogenous antioxidant defense systems.

Studies have indicated that a related compound, apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside, exerts neuroprotective effects through the activation of the NF-E2-related factor 2 (Nrf2) pathway. aging-us.comnih.gov Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of various antioxidant enzymes. This activation is mediated through the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β). aging-us.comnih.gov The ability of Apigenin 7-O-glucuronide and its derivatives to bolster cellular antioxidant defenses is a crucial aspect of their protective effects against oxidative stress-related cellular damage.

Anti-inflammatory Pathways: Cytokine and Chemokine Modulation

The anti-inflammatory properties of Apigenin 7-O-glucuronide are well-documented and are mediated through the modulation of key inflammatory molecules. targetmol.comresearchgate.netresearchgate.net In cellular models of inflammation, such as LPS-stimulated macrophages, the compound has been shown to significantly suppress the release of pro-inflammatory cytokines and mediators.

Specifically, it inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). targetmol.comnih.govnih.gov This suppression occurs in a dose-dependent manner and is achieved without affecting cell viability. targetmol.comnih.gov The ability of Apigenin 7-O-glucuronide to reduce the levels of these potent inflammatory molecules highlights its potential as a modulator of inflammatory responses.

| Inflammatory Mediator | Effect of Apigenin 7-O-Glucuronide | Cellular Model |

| Nitric Oxide (NO) | Inhibition of release targetmol.comnih.govnih.gov | LPS-stimulated RAW 264.7 macrophages targetmol.comnih.gov |

| Prostaglandin E2 (PGE2) | Inhibition of release targetmol.comnih.gov | LPS-stimulated RAW 264.7 macrophages targetmol.comnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release targetmol.comnih.govnih.gov | LPS-stimulated RAW 264.7 macrophages targetmol.comnih.gov |

Programmed Cell Death Pathways: Apoptosis and Autophagy Induction

While research on the direct effects of Apigenin 7-O-glucuronide on programmed cell death is emerging, studies on a closely related compound, Apigenin 7-O-glucoside, provide valuable insights. Apigenin 7-O-glucoside has been shown to induce apoptosis in human cervical cancer cells (HeLa). nih.gov This induction of programmed cell death is a key mechanism behind its anti-cancer activity.

The apoptotic effect is mediated through the PTEN/PI3K/AKT signaling pathway. nih.gov By modulating this pathway, Apigenin 7-O-glucoside can effectively halt the proliferation of cancer cells and trigger their self-destruction. Further research is needed to fully elucidate the specific roles of Apigenin 7-O-glucuronide in apoptosis and autophagy across different cell types.

Angiogenesis and Metastasis Modulation

The ability of Apigenin 7-O-glucuronide to inhibit matrix metalloproteinases (MMPs) is central to its potential to modulate angiogenesis and metastasis. medchemexpress.commedchemexpress.comimmunomart.comchemfaces.com MMPs are crucial for the degradation of the extracellular matrix, a process that is essential for cancer cells to invade surrounding tissues and form new blood vessels (angiogenesis) to support tumor growth.

By inhibiting MMPs, particularly MMP-9, which is strongly associated with cancer progression, Apigenin 7-O-glucuronide can impede the migratory and invasive capacity of cancer cells. medchemexpress.com This inhibition of MMP activity represents a key mechanism by which this compound may exert anti-angiogenic and anti-metastatic effects, making it a subject of interest in cancer research.

Neurobiological Interactions (Cellular and ex vivo models)

Apigenin 7-O-glucuronide (A7G), a primary metabolite of the flavonoid apigenin, demonstrates significant neuroprotective capabilities in cellular and ex vivo settings. Its mechanisms of action are multifaceted, primarily centering on the mitigation of neuronal damage induced by excitotoxicity and oxidative stress.

In cellular models, particularly in cultured rat hippocampal or cortical neurons, apigenin and its derivatives have been shown to offer protection against glutamate-induced neurotoxicity. nih.govresearchgate.net This form of neuronal damage is a key factor in various neurodegenerative conditions. The protective effects are partly attributed to the inhibition of NMDA receptor-mediated responses and the subsequent reduction of excessive intracellular calcium ([Ca2+]i) influx, a critical trigger for cell death pathways. nih.gov Furthermore, apigenin has been observed to block caspase-3 activity, a crucial executioner enzyme in the apoptotic cascade, thereby preventing programmed cell death in neuronal cells. nih.gov Another glycoside subtype of apigenin, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG), has shown neuroprotective effects in PC12 cells and primary cortical neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a model for ischemic injury. nih.govnih.gov APG treatment promoted cell viability, reduced the release of lactate (B86563) dehydrogenase (LDH), and decreased apoptotic cell death. nih.govnih.gov This was associated with an increase in the antioxidant enzyme manganese-superoxide dismutase (Mn-SOD) and activation of the Nrf2 and STAT3 signaling pathways. nih.govnih.gov

Ex vivo studies using organotypic brain slice cultures, which preserve the complex cellular architecture of the brain, further support these findings. In models of ischemic stroke, apigenin derivatives have been shown to reduce infarct volume and improve neurological outcomes, highlighting their potential to preserve neuronal tissue and function following ischemic events. nih.gov

| Model System | Insult/Model | Key Molecular Mechanisms | Research Findings |

| Cultured Rat Hippocampal Neurons | Glutamate | Inhibition of NMDA receptor-mediated [Ca2+]i increases | Apigenin inhibits glutamate-induced calcium signaling. nih.govresearchgate.net |

| SH-SY5Y Cells / Cultured Cortical Neurons | Oxidative Stress / Glutamate | Inhibition of caspase-3 activity | Apigenin provides neuroprotection against cell death. nih.gov |

| PC12 Cells / Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Upregulation of Mn-SOD, activation of STAT3 and Nrf2 pathways | APG (an apigenin glycoside) promoted cell viability and reduced apoptosis. nih.govnih.gov |

| Mouse/Rat Models of Stroke | Middle Cerebral Artery Occlusion (MCAO) | STAT3 phosphorylation, Nrf2 activation | APG treatment reduced infarct volume and improved neurological scores. nih.govnih.gov |

Antiviral and Antimicrobial Activities: Molecular Target Identification (Cellular/Molecular level)

Apigenin 7-O-glucuronide and its parent compound, apigenin, exhibit significant antiviral and antimicrobial activities through the targeted disruption of microbial molecular processes.

At the molecular level, the antiviral action of apigenin has been notably characterized against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. nih.govnih.gov Research has identified the viral internal ribosome entry site (IRES) as a key target. nih.govsemanticscholar.orgresearchgate.net Apigenin inhibits EV71 replication by binding to the IRES, thereby suppressing the cap-independent translation of viral proteins, a critical step for the virus's life cycle. nih.govsemanticscholar.org It has also been shown to disrupt the association between the viral RNA and host proteins essential for replication, such as heterogeneous nuclear ribonucleoproteins (hnRNPs) A1 and A2. nih.govplos.org This specific targeting of the viral IRES has also been observed in studies against foot-and-mouth disease virus (FMDV). semanticscholar.org While much of the detailed molecular work has been on apigenin, its glycosides like Apigenin 7-O-glucoside are also recognized for their antiviral potential against viruses such as HIV and Candida species. nih.govtargetmol.com

In the realm of antimicrobial activity, Apigenin-7-O-glucoside (A7G) has demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. nih.govresearchgate.netmdpi.com The mechanism of its anti-biofilm activity involves the inhibition of exopolysaccharide (EPS) production, interference with quorum sensing (QS) signaling pathways, and a reduction in cell surface hydrophobicity (CSH). nih.gov For instance, against Candida albicans, Apigenin-7-O-glucoside was shown to disrupt the plasma membrane more rapidly than apigenin itself. nih.govexcli.de

| Activity | Organism | Molecular Target/Mechanism | Research Findings |

| Antiviral | Enterovirus 71 (EV71), Foot-and-Mouth Disease Virus (FMDV) | Suppression of viral Internal Ribosome Entry Site (IRES) activity | Apigenin inhibits viral replication by disrupting IRES-mediated protein translation. nih.govsemanticscholar.orgresearchgate.net |

| Antiviral | Enterovirus 71 (EV71) | Disruption of viral RNA association with host hnRNP A1/A2 proteins | Apigenin prevents the interaction required for viral replication. nih.govplos.org |

| Antibacterial (Anti-biofilm) | Staphylococcus aureus, Escherichia coli | Inhibition of exopolysaccharides (EPS), quorum sensing (QS), and cell surface hydrophobicity (CSH) | Apigenin-7-O-glucoside effectively inhibits biofilm formation. nih.gov |

| Antifungal | Candida albicans | Disruption of plasma membrane integrity | Apigenin-7-O-glucoside causes rapid breakdown of the fungal plasma membrane. nih.govexcli.de |

Modulation of Lipid Metabolism and Foam Cell Formation in Macrophages

Apigenin 7-O-glucuronide plays a crucial role in regulating lipid metabolism in macrophages, thereby inhibiting the formation of foam cells, a key event in the initiation and progression of atherosclerosis. researchgate.net

The primary mechanism involves the modulation of key receptors and transporters involved in lipid uptake and efflux. nih.govresearchgate.net In macrophage cellular models, such as RAW 264.7 and THP-1, Apigenin 7-O-glucuronide has been shown to inhibit the uptake of modified low-density lipoprotein (ox-LDL). researchgate.net This is achieved by downregulating the expression of scavenger receptors, particularly CD36, which are the main receptors responsible for internalizing ox-LDL and leading to lipid accumulation. researchgate.netmdpi.comnih.gov

Concurrently, apigenin and its derivatives enhance cholesterol efflux from macrophages, a process critical for reverse cholesterol transport. nih.gov This is mediated by increasing the expression of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govnih.govmdpi.com These transporters facilitate the removal of excess cholesterol from the cell to high-density lipoprotein (HDL) particles. The parent compound, apigenin, has been shown to potently increase ABCA1 expression by repressing miR-33, a microRNA that targets ABCA1. nih.gov By simultaneously inhibiting lipid influx and promoting cholesterol efflux, Apigenin 7-O-glucuronide effectively prevents the transformation of macrophages into lipid-laden foam cells. researchgate.net

| Cellular Process | Cell Model | Key Molecular Targets | Effect of Apigenin 7-O-Glucuronide/Apigenin |

| Inhibition of Lipid Uptake | RAW 264.7 Macrophages | Scavenger Receptor CD36 | Inhibited mRNA and protein expression of CD36, reducing ox-LDL uptake. researchgate.netmdpi.com |

| Inhibition of Foam Cell Formation | RAW 264.7 Macrophages | Lipid Accumulation | Inhibited the accumulation of triglycerides and foam cell formation. researchgate.net |

| Promotion of Cholesterol Efflux | RAW264.7 Macrophages / apoE-/- mice | ABCA1 Transporter (via miR-33) | Apigenin increased ABCA1 expression and ABCA1-mediated cholesterol efflux. nih.gov |

| Promotion of Cholesterol Efflux | Macrophages | ABCG1 Transporter | Upregulation of ABCG1 enhances cholesterol removal from cells. nih.govmdpi.com |

Structure Activity Relationship Sar and Computational Modeling of Apigenin 7 O Glucuronide

Structural Determinants of Bioactivity: Role of the Glucuronide Moiety

The addition of a glucuronic acid molecule to the apigenin (B1666066) aglycone at the C7 hydroxyl group significantly alters the compound's physicochemical properties and, consequently, its bioactivity. The glucuronide moiety is not merely a solubilizing group but an active participant in molecular interactions.

The presence of the glucuronic acid, with its carboxyl group and multiple hydroxyls, increases the polarity and water solubility of the molecule compared to its aglycone, apigenin. This modification has a profound impact on the compound's pharmacokinetics, including its absorption and metabolic fate. ontosight.ai

From a bioactivity perspective, the glucuronide moiety can be a key determinant for target binding. Research on the inhibitory effects of flavonoids against Matrix Metalloproteinases (MMPs) suggests that the glycoside portion of the molecule can facilitate better anchoring to the active site of these enzymes. chemfaces.com This enhanced binding can lead to greater inhibitory potency compared to the parent aglycone. For instance, Apigenin 7-O-Glucuronide demonstrates significant inhibitory activity against several MMPs, an effect not seen with apigenin itself against certain subtypes. chemfaces.com

Furthermore, Apigenin 7-O-Glucuronide has been shown to exert potent anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov This activity is linked to its ability to inhibit key signaling pathways, such as AP-1 and MAPK, demonstrating that the entire structure, including the glucuronide, is essential for this specific mechanism of action. nih.gov

Comparative Biological Activity Analysis with Apigenin and Other Flavonoid Glycosides (e.g., Apigenin-7-O-glucoside)

Comparing the biological activity of Apigenin 7-O-Glucuronide with its parent aglycone, apigenin, and the closely related glucoside, apigenin-7-O-glucoside, reveals the critical influence of the sugar moiety. Modifications at the C7 position, such as glycosylation or glucuronidation, can lead to significant differences in biological effects. mdpi.com

Studies have shown that glycosylation can enhance the activity of apigenin in certain assays. For example, in a study on colon cancer cells (HCT116), apigenin-7-O-glucoside was found to be approximately four times more potent in reducing cell viability than apigenin, with IC₅₀ values of 15 µM and 62 µM, respectively. nih.govnih.gov This suggests that the presence of a sugar at the 7-position can significantly boost cytotoxic effects.

Similarly, the inhibitory activity against Matrix Metalloproteinases (MMPs) highlights the importance of the glycoside group. Apigenin 7-O-Glucuronide is an active inhibitor of several MMPs, whereas its aglycone, apigenin, is reported to be inactive against MMP-1, MMP-3, and MMP-8, indicating a clear structure-activity relationship where the glucuronide is essential for activity. chemfaces.com

Below is a comparative data table summarizing the inhibitory activities.

| Compound | Target/Assay | Activity (IC₅₀) | Finding | Source(s) |

| Apigenin 7-O-Glucuronide | MMP-13 | 0.27 µM | Potent inhibition | chemfaces.commedchemexpress.com |

| Apigenin 7-O-Glucuronide | MMP-3 | 12.87 µM | Moderate inhibition | chemfaces.commedchemexpress.com |

| Apigenin 7-O-Glucuronide | MMP-9 | 17.52 µM | Moderate inhibition | chemfaces.commedchemexpress.com |

| Apigenin 7-O-Glucuronide | MMP-8 | 22.39 µM | Moderate inhibition | chemfaces.commedchemexpress.com |

| Apigenin | MMP-1, -3, -8 | Inactive | Glycosylation is required for activity against these targets. | chemfaces.com |

| Apigenin-7-O-glucoside | HCT116 Cell Viability | 15 µM | Glycosylation enhances cytotoxic activity compared to the aglycone. | nih.govnih.gov |

| Apigenin | HCT116 Cell Viability | 62 µM | Less potent than its glucoside derivative. | nih.govnih.gov |

Molecular Docking and Ligand-Based Pharmacophore Modeling for Target Identification

Computational methods such as molecular docking and pharmacophore modeling are essential for predicting and understanding how Apigenin 7-O-Glucuronide interacts with biological targets. dergipark.org.tr

Molecular Docking studies simulate the binding of a ligand into the active site of a target protein, predicting its conformation and binding affinity. Such studies have been performed for Apigenin 7-O-Glucuronide with various enzymes. For example, docking models of Apigenin 7-O-Glucuronide with aldose reductase have shown specific interactions within the enzyme's active site. researchgate.net Similar in silico docking studies have been used to rationalize the inhibitory activity of Apigenin 7-O-Glucuronide against Matrix Metalloproteinases, suggesting that the glycoside moiety allows for better anchoring within the active site. chemfaces.com These models help identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Ligand-Based Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active against a specific target. dergipark.org.tr By analyzing the structure of Apigenin 7-O-Glucuronide and other active compounds, a pharmacophore model can be generated. This model serves as a 3D query to screen virtual libraries for novel compounds that fit the pharmacophoric requirements and are therefore likely to be active. For instance, in silico analyses have identified Apigenin 7-O-Glucuronide as a potent candidate for developing new antibacterial agents based on its structural features and predicted pharmacokinetic properties. researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This technique provides crucial insights into the stability of the ligand-protein complex and the flexibility of the interacting molecules.

MD simulations have been conducted to study the interaction of Apigenin 7-O-Glucuronide with targets like the dipeptidyl peptidase IV (DPP-iv) enzyme. researchgate.net In these simulations, metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated over the simulation time (e.g., 100 nanoseconds). A stable RMSD value indicates that the ligand remains securely bound within the protein's active site. Additionally, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible and which are stable during the interaction. researchgate.netresearchgate.net These simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking, providing stronger evidence for the proposed binding mode.

Rational Design of Apigenin 7-O-Glucuronide Derivatives: Synthetic Strategies for Enhanced Properties

The structural framework of Apigenin 7-O-Glucuronide serves as a scaffold for the rational design of new derivatives with potentially enhanced properties, such as increased potency, selectivity, or improved bioavailability. Chemical modifications can enhance the biological properties of flavonoids. rsc.org

Synthetic strategies often focus on modifying the core apigenin structure, particularly at the C-7 hydroxyl group where the glucuronide is attached. One approach involves replacing the glucuronide with other functional groups to improve properties like lipophilicity, which can be crucial for cell membrane permeability. For example, synthetic schemes have been developed to create a series of apigenin derivatives by introducing different aminoalkyl groups at the C-7 position via spacers of varying lengths (e.g., 2-carbon or 3-carbon chains). nih.gov This is typically achieved by first reacting apigenin with a di-halogenated alkane (like 1,2-dibromoethane) to form a key intermediate, which is then reacted with various amines to yield the final derivatives. nih.gov Such modifications aim to produce new compounds with potentially enhanced antibacterial or antiproliferative activities. nih.gov

Advanced in Vitro and Ex Vivo Biological Activity Assays for Apigenin 7 O Glucuronide

Cell Viability, Proliferation, and Migration Assays

The impact of Apigenin (B1666066) 7-O-glucuronide on cell health and behavior has been scrutinized in various cell lines, revealing its nuanced effects on viability, proliferation, and migration.

In studies involving RAW 264.7 macrophages , Apigenin 7-O-glucuronide has been shown to suppress the release of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in a dose-dependent manner, importantly, without affecting cell viability. targetmol.comnih.gov This indicates that its anti-inflammatory effects are not due to cytotoxicity. Specifically, even at a concentration of 100 µM, it effectively inhibits the production of these inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

The anti-proliferative potential of the parent compound, apigenin, has been observed in human hepatoma HepG2 cells . Apigenin demonstrated significant growth inhibition against HepG2 cells, with an IC50 value comparable to the anti-cancer drug 5-fluorouracil. nih.gov This effect was attributed to the induction of apoptosis. nih.gov While this study focused on apigenin, the metabolic conversion of Apigenin 7-O-glucuronide to apigenin within tissues suggests a potential for similar in vivo activity.

In the context of renal cell carcinoma, apigenin has been found to suppress the proliferation of ACHN and 786-O cells in a dose- and time-dependent fashion. nih.gov Furthermore, Apigenin 7-O-glucuronide has been shown to inhibit the migratory capacity of ACHN and 786-O cells in a dose-dependent manner. medchemexpress.com

Table 1: Effect of Apigenin and its Glucuronide on Cell Lines

| Compound | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Apigenin 7-O-Glucuronide | RAW 264.7 | Cell Viability / Inflammatory Mediator Release | No effect on viability; dose-dependent inhibition of NO, PGE2, TNF-α release. | targetmol.comnih.gov |

| Apigenin | HepG2 | Growth Inhibition / Apoptosis | Significant growth inhibition, comparable to 5-fluorouracil. | nih.gov |

| Apigenin | ACHN, 786-O | Proliferation | Dose- and time-dependent suppression of proliferation. | nih.gov |

| Apigenin 7-O-Glucuronide | ACHN, 786-O | Migration | Dose-dependent inhibition of migration. | medchemexpress.com |

Enzyme Activity Modulation and Inhibition Assays

Apigenin 7-O-glucuronide has demonstrated inhibitory effects on a range of enzymes implicated in various pathological processes.

The compound has been found to inhibit the activity of secretory phospholipase A2 (sPLA2) , an enzyme involved in inflammation. It also shows significant inhibitory activity against various matrix metalloproteinases (MMPs) , with IC50 values of 12.87 µM for MMP-3, 22.39 µM for MMP-8, 17.52 µM for MMP-9, and a particularly potent 0.27 µM for MMP-13. targetmol.commedchemexpress.com These enzymes are crucial in tissue remodeling and are often dysregulated in diseases like arthritis and cancer.

Furthermore, Apigenin 7-O-glucuronide inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 7.14 µM. PTP1B is a key negative regulator of insulin (B600854) and leptin signaling, making its inhibition a potential strategy for managing diabetes and obesity.

In the context of neurodegenerative diseases, the compound has been shown to inhibit acetylcholinesterase (AChE) , the enzyme responsible for breaking down the neurotransmitter acetylcholine, with an IC50 value of 62.96 µM.

Lastly, Apigenin 7-O-glucuronide exhibits inhibitory activity against aldose reductase , with an IC50 value of 1.16 µM. nih.gov This enzyme is a key component of the polyol pathway, which is implicated in the development of diabetic complications. nih.gov Another study reported an IC50 value of 107.1 µM for aldose reductase inhibition.

Table 2: Enzyme Inhibition by Apigenin 7-O-Glucuronide

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| MMP-3 | 12.87 | targetmol.commedchemexpress.com |

| MMP-8 | 22.39 | targetmol.commedchemexpress.com |

| MMP-9 | 17.52 | targetmol.commedchemexpress.com |

| MMP-13 | 0.27 | targetmol.commedchemexpress.com |

| PTP1B | 7.14 | |

| AChE | 62.96 | |

| Aldose Reductase | 1.16 / 107.1 | nih.gov |

Reporter Gene Assays for Transcriptional Regulation

To understand the molecular mechanisms underlying its anti-inflammatory effects, reporter gene assays have been employed. In LPS-stimulated RAW 264.7 macrophages, Apigenin 7-O-glucuronide treatment led to a decrease in activator protein-1 (AP-1)-mediated luciferase activity . targetmol.comnih.gov This suggests that the compound interferes with the transcriptional activity of AP-1, a key transcription factor involved in the expression of pro-inflammatory genes. targetmol.comnih.gov This inhibition is mediated through the suppression of both p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) phosphorylation. targetmol.comnih.gov

Immunofluorescence and Flow Cytometry for Cellular Pathway Analysis

Immunofluorescence studies have provided visual evidence of the cellular effects of Apigenin 7-O-glucuronide. In RAW 264.7 macrophages, treatment with the compound was shown to decrease the translocation of c-Jun , a component of the AP-1 transcription factor, into the nucleus. targetmol.comnih.gov This finding corroborates the results from the reporter gene assays, indicating that Apigenin 7-O-glucuronide prevents the activation of a critical inflammatory signaling pathway.

Organotypic Culture Models and Tissue Slice Preparations

The ex vivo efficacy of Apigenin 7-O-glucuronide has been evaluated using organotypic culture models. In a key study, the compound was shown to suppress sorbitol accumulation in rat lenses cultured under high-glucose conditions. nih.gov This demonstrates its potential to prevent the biochemical changes associated with diabetic cataracts, a major complication of diabetes, by inhibiting aldose reductase activity within an intact tissue model. nih.gov

Free Radical Scavenging Assays

Apigenin 7-O-glucuronide has demonstrated antioxidant properties in various free radical scavenging assays. It has been shown to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov Additionally, it exhibits nitric oxide (NO) scavenging activity, which contributes to its anti-inflammatory effects by reducing the levels of this pro-inflammatory mediator. targetmol.comnih.gov

Table 3: Summary of Biological Activities and Assays

| Activity | Assay Type | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Transcriptional Regulation | Reporter Gene Assay | RAW 264.7 cells | Decreased AP-1-mediated luciferase activity. | targetmol.comnih.gov |

| Cellular Pathway Analysis | Immunofluorescence | RAW 264.7 cells | Decreased c-Jun nuclear translocation. | targetmol.comnih.gov |

| Diabetic Complication Prevention | Organotypic Culture | Rat lens | Suppressed sorbitol accumulation. | nih.gov |

| Antioxidant Activity | Free Radical Scavenging | DPPH, NO assays | Scavenges DPPH and NO radicals. | targetmol.comnih.govnih.gov |

Future Directions and Emerging Research Avenues for Apigenin 7 O Glucuronide

Discovery of Undiscovered Molecular Targets and Interaction Networks

Future investigations should prioritize the identification of novel molecular targets for apigenin (B1666066) 7-O-glucuronide to broaden our understanding of its mechanism of action. While studies have shown its inhibitory effects on enzymes like matrix metalloproteinases (MMPs), protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), and aldose reductase, a comprehensive map of its interaction network is still lacking. Techniques such as affinity chromatography-mass spectrometry and computational docking studies can be employed to uncover direct binding partners. chemfaces.com Furthermore, understanding how apigenin 7-O-glucuronide modulates complex signaling cascades beyond the currently known MAPK and AP-1 pathways is crucial. nih.gov Investigating its influence on other inflammatory and metabolic signaling pathways will provide a more holistic view of its cellular effects.

Pre-clinical Investigation of Novel Therapeutic Applications (Mechanism-focused)

Building upon its known anti-inflammatory and neuroprotective properties, future pre-clinical studies should explore novel therapeutic applications with a strong focus on the underlying mechanisms. nih.govnih.govresearchgate.net For instance, its ability to suppress pro-inflammatory mediators like TNF-α, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) suggests potential applications in chronic inflammatory diseases beyond the current scope of investigation. chemfaces.comnih.govresearchgate.net

Anti-inflammatory Mechanisms: Research has demonstrated that apigenin 7-O-glucuronide inhibits the lipopolysaccharide (LPS)-induced inflammatory response by inactivating the AP-1 and MAPK signaling pathways. nih.govresearchgate.net It achieves this by decreasing the nuclear translocation of c-Jun and inhibiting the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK). nih.gov This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Neuroprotective Mechanisms: The neuroprotective effects of apigenin and its glycosides are attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. caldic.comnih.govresearchgate.net Apigenin has been shown to protect against oxidative stress-induced neuronal death by increasing antioxidant enzyme expression and decreasing pro-inflammatory molecules. caldic.com Further research should focus on elucidating the specific mechanisms of apigenin 7-O-glucuronide in various models of neurodegenerative diseases.

Integration into Systems Biology and Multi-Omics Approaches

To fully comprehend the biological impact of apigenin 7-O-glucuronide, a systems-level understanding is imperative. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will enable the construction of comprehensive interaction networks. This approach can reveal how apigenin 7-O-glucuronide influences global cellular processes and identify key nodes and pathways that are perturbed upon its administration. Such a holistic view is essential for predicting its effects and identifying potential off-target interactions.

Development of Mechanistic Animal Models for Specific Biological Processes

The development and utilization of sophisticated animal models are critical for dissecting the specific biological processes modulated by apigenin 7-O-glucuronide in vivo. For example, mouse models of LPS-induced endotoxin (B1171834) shock have been instrumental in demonstrating the compound's ability to inhibit pro-inflammatory cytokine production and improve survival. chemfaces.comnih.gov Future studies should employ knockout or transgenic animal models to validate the roles of specific molecular targets (e.g., MMPs, PTP1B) in mediating the observed physiological effects. This will provide direct evidence of the compound's mechanism of action in a whole-organism context.

Synthetic Biology Approaches for Production

The limited availability of pure apigenin 7-O-glucuronide from natural sources necessitates the development of efficient and scalable production methods. Synthetic biology offers promising avenues for its biosynthesis in microbial hosts.

Production in Escherichia coli : E. coli has been engineered to produce various flavonoids, including apigenin. jmb.or.krnih.gov Recent research has focused on expressing specific UDP-glucuronosyltransferases (UGTs) in E. coli to facilitate the glucuronidation of apigenin. acs.org For instance, novel UGTs from Marchantia polymorpha have been successfully used to produce apigenin 7-O-glucuronide. acs.org Further optimization of precursor supply and enzyme expression can enhance production titers.

Q & A

Q. How can Apigenin 7-O-Glucuronide (A7G) be identified and quantified in plant extracts using HPLC?

Methodological Answer: A7G can be quantified via reverse-phase HPLC with photodiode array (PDA) detection. A validated method involves preparing standard solutions (e.g., 31.25–2000.00 µg/mL for A7G) and optimizing chromatographic conditions (e.g., C18 column, gradient elution with water-acetonitrile and 0.1% formic acid). Linearity is confirmed through regression analysis (R² > 0.99), and retention times/UV spectra are compared with certified standards. Co-elution with spiked samples ensures specificity . For complex matrices like Thymus species, HPLC/ESI-QTOF-MS is recommended for structural confirmation .

Q. What are the solubility properties and recommended storage conditions for A7G?

Methodological Answer: A7G is slightly soluble in water and moderately acidic (pKa ~4.5–5.5). It dissolves better in polar aprotic solvents (e.g., DMSO, methanol) . Storage at 2–8°C in airtight, light-protected containers is critical to prevent hydrolysis and oxidation. Long-term stability requires desiccation to avoid hydration/degradation .

Q. What safety protocols should be followed when handling A7G in laboratory settings?

Methodological Answer:

- PPE: Use nitrile or neoprene gloves (tested for chemical resistance) and lab coats. Respiratory protection is unnecessary unless aerosolized .

- Spill Management: Collect solids mechanically; avoid water jets to prevent environmental contamination .

- Disposal: Classify as non-hazardous waste but adhere to institutional guidelines. Incineration or licensed waste facilities are preferred .

Q. How is A7G structurally characterized, and what analytical techniques confirm its purity?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the glucuronide moiety at the C7 position (e.g., δ ~5.7 ppm for anomeric proton) .

- Mass Spectrometry: ESI-QTOF-MS provides accurate mass (m/z 447.08 [M-H]⁻) and fragmentation patterns .

- Purity Assessment: HPLC-PDA (λ = 254–340 nm) with ≥99% purity thresholds, validated via Certificate of Analysis (COA) .

Q. What are the primary natural sources of A7G, and how is it extracted?

Methodological Answer: A7G is abundant in Cynara scolymus (globe artichoke) and Silybum marianum (milk thistle). Extraction involves methanol/ethanol-water (70–80%) with sonication or reflux. Post-extraction, solid-phase extraction (C18 cartridges) removes interfering polyphenols. Yield optimization requires pH control (pH 4–5) to stabilize the glucuronide bond .

Advanced Research Questions

Q. What mechanistic insights explain A7G’s inhibition of matrix metalloproteases (MMPs)?

Methodological Answer: A7G competitively inhibits MMP-1/-3/-9 by chelating catalytic Zn²⁺ ions. Docking studies (AutoDock Vina) reveal hydrogen bonding with active-site residues (e.g., His222 in MMP-1). Comparative assays show A7G’s IC₅₀ values are 2–3× higher than apigenin aglycone, suggesting glucuronidation reduces potency but enhances solubility for in vivo models .

Q. How does A7G modulate TNF-α and nitric oxide (NO) in macrophages, and what are the experimental considerations?

Methodological Answer: In LPS-activated RAW264.7 macrophages, A7G (10–50 µM) suppresses TNF-α (ELISA) and NO (Griess assay) via NF-κB and iNOS downregulation. Pre-treatment (1–2 hr before LPS) is critical. Use endotoxin-free reagents and include polymyxin B controls to exclude LPS contamination artifacts .

Q. How can contradictory bioactivity data for A7G across studies be resolved?

Methodological Answer: Variability arises from:

- Purity Differences: Batch-specific impurities (e.g., residual solvents) may antagonize effects. Cross-validate with COA-certified standards .

- Assay Conditions: Serum-containing media increase protein binding, reducing free A7G. Use serum-free conditions or adjust concentrations .

- Metabolic Instability: Pre-incubate with β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to prevent hydrolysis in cell models .

Q. What strategies optimize A7G extraction from natural sources while ensuring stability?

Methodological Answer:

- Green Extraction: Pressurized liquid extraction (PLE) at 40–60°C minimizes thermal degradation .

- Stabilization: Add 0.1% ascorbic acid to extraction solvents to prevent oxidation. Lyophilize extracts immediately post-purification .

- Yield Monitoring: Track degradation via UPLC-MS/MS; >90% recovery is achievable with optimized PLE parameters (30 min, 1000 psi) .

Q. What environmental precautions are necessary when disposing of A7G waste?

Methodological Answer: Though classified as water hazard level 1 (low risk), avoid releasing concentrated solutions into waterways. Treat waste with activated charcoal (1 g/L, 24 hr agitation) before disposal. Biodegradability assays (OECD 301F) confirm >70% degradation in 28 days, but sediment toxicity testing (e.g., Daphnia magna) is advised for large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.